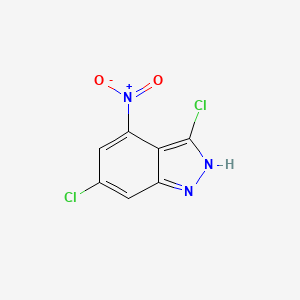

3,6-Dichloro-4-nitro-1H-indazole

説明

3,6-Dichloro-4-nitro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of chlorine and nitro groups on the indazole ring makes this compound a compound of interest in various chemical and biological research fields.

作用機序

Target of Action

Similar compounds such as 6-nitroindazole are known to target nitric oxide synthase (nos), specifically the inducible and endothelial forms .

Mode of Action

It’s worth noting that related compounds like 6-nitroindazole produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .

Biochemical Pathways

Related compounds like 6-nitroindazole are known to influence the production of nitric oxide (no), which plays a crucial role in various biochemical pathways .

Result of Action

Related compounds like 6-nitroindazole are known to produce nitric oxide (no), which mediates tumoricidal and bactericidal actions in macrophages .

Action Environment

It’s worth noting that the action of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules in the environment .

生化学分析

Biochemical Properties

3,6-Dichloro-4-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a critical signaling molecule in the body . This interaction can modulate various physiological processes, including inflammation and immune response.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, this compound may affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific proteins and enzymes, leading to their inhibition or activation. For instance, this compound has been shown to inhibit nitric oxide synthase by binding to its active site, thereby reducing the production of nitric oxide . This inhibition can have downstream effects on various signaling pathways and physiological processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that indazole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including organ damage and metabolic disturbances. Studies have identified threshold effects, where the compound’s beneficial effects are observed only within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. For example, indazole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. For instance, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, indazole derivatives may be localized to the nucleus, where they can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound can determine its specific biological effects and mechanisms of action.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-4-nitro-1H-indazole typically involves the nitration of 3,6-dichloroindazole. One common method includes the following steps:

Starting Material: 3,6-Dichloroindazole.

Nitration: The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically performed at low temperatures to control the rate of nitration and to avoid over-nitration.

Isolation and Purification: The product is isolated by neutralizing the reaction mixture, followed by extraction and purification using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Nitration: Using large reactors to handle the nitration reaction.

Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Employing industrial-scale purification methods such as distillation and crystallization to obtain high-purity this compound.

化学反応の分析

Types of Reactions

3,6-Dichloro-4-nitro-1H-indazole undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction Product: 3,6-Dichloro-4-amino-1H-indazole.

Substitution Products: Various substituted indazoles depending on the nucleophile used.

科学的研究の応用

3,6-Dichloro-4-nitro-1H-indazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

類似化合物との比較

Similar Compounds

3,6-Dichloro-1H-indazole: Lacks the nitro group, making it less reactive in certain biological contexts.

4-Nitro-1H-indazole: Lacks the chlorine atoms, which may affect its chemical reactivity and biological activity.

3,6-Dichloro-4-amino-1H-indazole:

Uniqueness

3,6-Dichloro-4-nitro-1H-indazole is unique due to the presence of both chlorine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

生物活性

3,6-Dichloro-4-nitro-1H-indazole is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 234.03 g/mol. The compound features a bicyclic indazole core substituted with two chlorine atoms and a nitro group, which enhances its chemical reactivity and biological potential.

Target Enzymes and Pathways

This compound has been shown to interact with various enzymes and proteins, particularly nitric oxide synthase (NOS). This interaction inhibits the production of nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes . The inhibition of NOS leads to several downstream effects, including modulation of inflammatory responses and apoptosis in cancer cells.

Biochemical Pathways

The compound influences multiple biochemical pathways:

- Nitric Oxide Production : By inhibiting NOS, it reduces NO levels, which can affect tumoricidal and bactericidal actions in macrophages.

- Cell Signaling : It affects cell signaling pathways related to apoptosis and cell proliferation, particularly in cancer cells .

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines by activating specific signaling pathways. The compound's structure allows it to bind effectively to target proteins involved in cell growth and survival .

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 15.5 | Induction of apoptosis |

| MCF-7 (breast) | 12.3 | Inhibition of cell proliferation |

| A549 (lung) | 18.7 | Activation of pro-apoptotic signals |

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. It has been tested for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Bactericidal |

| Escherichia coli | 64 | Bacteriostatic |

| Pseudomonas aeruginosa | 128 | Bacteriostatic |

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Cancer Cell Lines : A recent study evaluated the compound's effects on various cancer cell lines. Results showed significant inhibition of cell growth at low micromolar concentrations, with mechanisms involving apoptosis induction through mitochondrial pathways .

- Antimicrobial Efficacy Study : Another study assessed its antimicrobial properties against clinical isolates of resistant bacteria. The findings indicated that the compound effectively inhibited the growth of resistant strains, suggesting potential for development as an antimicrobial agent .

特性

IUPAC Name |

3,6-dichloro-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N3O2/c8-3-1-4-6(7(9)11-10-4)5(2-3)12(13)14/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIWKZNOAASZIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10646519 | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885522-69-0 | |

| Record name | 3,6-Dichloro-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Dichloro-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10646519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。